Ile-AMS is synthesized from isoleucine and adenosine triphosphate (ATP) through a series of chemical reactions that involve sulfamation. It falls under the category of aminoacyl-tRNA synthetase inhibitors, which are compounds that interfere with the function of these enzymes, thereby impacting protein synthesis. This compound has been classified as a research tool in both chemical biology and medicinal chemistry.
The synthesis of Ile-AMS involves the following key steps:
While detailed industrial production methods are not extensively documented, laboratory synthesis often employs precise measurements to achieve desired outcomes in research settings.
Ile-AMS mimics the structure of its precursor, Ile-AMP, but with modifications that enhance its binding affinity to target enzymes. The molecular structure consists of an isoleucine moiety linked to an adenylate group, with a sulfamate functional group introduced during synthesis.
Crystallographic studies have shown that Ile-AMS binds effectively within the active site of isoleucyl-tRNA synthetases, demonstrating a canonical binding mode similar to that of natural substrates . The structural analysis reveals essential interactions that facilitate its role as an inhibitor in enzymatic processes.
Ile-AMS primarily undergoes substitution reactions due to its reactive sulfamate group. These reactions can involve various nucleophiles, leading to diverse products depending on the specific reagents used:
The major products formed from these reactions depend on the nature of the nucleophile involved.
The mechanism by which Ile-AMS exerts its biological effects involves mimicking the natural substrate Ile-AMP. Upon binding to isoleucyl-tRNA synthetases, it prevents the attachment of isoleucine to its corresponding tRNA:
Ile-AMS exhibits several notable physical and chemical properties:
These properties make it suitable for various experimental applications in biochemistry and pharmacology.
Ile-AMS has diverse applications in scientific research:
Ile-AMS (Isoleucyl-adenylate sulfamate analog) is a potent mechanistic inhibitor of isoleucyl-tRNA synthetase (IleRS), an essential enzyme in protein synthesis. It competitively binds the enzyme’s synthetic active site by mimicking the high-energy intermediate isoleucyl-adenylate (Ile-AMP) formed during isoleucine activation. Structural studies of Thermus thermophilus IleRS co-crystallized with Ile-AMS reveal that the analog occupies the amino acid/ATP binding pocket, forming hydrogen bonds with conserved residues (e.g., Asp40, Thr51, and His58) and hydrophobic interactions with the adenine ring and isoleucine moiety [4] [8]. This binding sterically blocks substrate access, preventing both Ile-AMP synthesis and subsequent transfer of isoleucine to tRNAᴵˡᵉ [1] [3].
A critical feature of Ile-AMS is its sulfamate group, which replaces the labile acyl phosphate of Ile-AMP. This substitution confers metabolic stability while retaining high affinity (Kᵢ in the nanomolar range) [4]. Synergy studies with reveromycin A (RM-A) further demonstrate that Ile-AMS stabilizes the closed conformation of IleRS, enhancing RM-A’s occupancy of the adjacent tRNA binding site [1]. This allosteric cooperation underscores Ile-AMS’s role in inducing long-lived enzymatic inactivation.
Table 1: Key Structural Interactions of Ile-AMS in the Synthetic Active Site of IleRS
IleRS Residue | Interaction Type | Functional Role |
---|---|---|
Asp40 (T. thermophilus) | Hydrogen bonding | Stabilizes α-amino group of isoleucine |
Thr51 | Hydrophobic/H-bond | Positions adenine ring of AMP |
His58 | Ionic/H-bond | Binds α-carboxylate of isoleucine |
Methionine 338 | Van der Waals | Contacts sulfamate group |
HIGH motif (His18) | Electrostatic | Coordinates pyrophosphate mimic |
Ile-AMS functions as a transition-state analog by emulating the tetrahedral geometry of the Ile-AMP–ATP complex during amino acid activation. Pre-steady-state kinetic assays confirm that Ile-AMS binds IleRS with a dissociation constant (Kᵈ) 10³-fold lower than that of isoleucine, reflecting its ability to exploit the enzyme’s catalytic architecture [1] [4]. In aminoacylation assays, Ile-AMS exhibits time-dependent, irreversible inhibition with IC₅₀ values of 5–50 nM across bacterial species, consistent with its high-affinity mimicry [4] [9].
Notably, Ile-AMS inhibits both steps of aminoacylation:
This dual inhibition contrasts with natural substrates, which dissociate rapidly. Ile-AMS’s residence time within the active site exceeds 30 minutes, enabling sustained suppression of protein synthesis [4].
Table 2: Kinetic Parameters of Ile-AMS Inhibition
IleRS Source | Kᵢ (nM) | IC₅₀ (nM) | Inhibition Mechanism |
---|---|---|---|
Staphylococcus aureus | 1.2 ± 0.3 | 5.0 | Competitive vs. Ile/ATP |
Escherichia coli | 3.1 ± 0.8 | 12 | Mixed-type vs. tRNA |
Human cytoplasmic | 420 ± 60 | 1500 | Weak competitive inhibition |
Ile-AMS and the antibiotic mupirocin both inhibit IleRS but exhibit divergent selectivity profiles due to structural differences in enzyme active sites across domains of life.
Prokaryotic Systems
In bacteria, mupirocin competes with isoleucine for the synthetic site but employs a C₁₀ aliphatic chain to occupy a hydrophobic subpocket absent in eukaryotic IleRS [4] [8]. This confers low-nanomolar affinity against pathogens like S. aureus (Kᵢ = 0.1–0.5 nM). Ile-AMS, conversely, lacks this extension but retains broad-spectrum inhibition due to its fidelity in mimicking the universal Ile-AMP intermediate. Crucially, mupirocin-resistant clinical isolates (e.g., S. aureus with plasmid-borne ileS2) remain susceptible to Ile-AMS, as resistance mutations (e.g., altered HIGH motif) do not perturb adenylate binding [9].
Eukaryotic Systems
Eukaryotic IleRS exhibits innate resistance to mupirocin (Kᵢ > 50 µM) due to active-site closure mediated by:
Ile-AMS, however, inhibits eukaryotic IleRS at micromolar concentrations (Kᵢ = 0.4–1.5 µM) by leveraging conserved adenylate-interacting residues [4] [8]. This differential sensitivity highlights Ile-AMS’s utility in dissecting cross-kingdom mechanistic variations.
Table 3: Selectivity of Ile-AMS vs. Mupirocin Across IleRS Orthologs
IleRS Source | Ile-AMS Kᵢ | Mupirocin Kᵢ | Structural Determinants |
---|---|---|---|
S. aureus (IleRS1) | 1.2 nM | 0.1 nM | Open ATP pocket; hydrophobic subpocket |
P. megaterium (IleRS2) | 8.2 µM | 6.5 mM | GXHH motif in catalytic domain |
Human cytoplasmic | 1.5 µM | >50 µM | Phe55/Arg410 steric occlusion |
Candida albicans | 0.4 µM | 45 µM | Closed active site conformation |
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2